molecular formula C23H20N4O3 B2454415 N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-45-0

N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No.: B2454415
CAS No.: 440330-45-0
M. Wt: 400.438
InChI Key: DHKWOSADHFANSP-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with methoxyphenyl and benzotriazinyl substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzylamine with 4-formylbenzoic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 4-oxo-1,2,3-benzotriazine-3-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazinyl moiety can be reduced to form a dihydrobenzotriazine derivative.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzotriazine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The benzotriazinyl moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
  • N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]aniline
  • N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]phenol

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and benzotriazinyl substituents provide a versatile platform for further chemical modifications and applications.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research, offering potential for new discoveries and innovations.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-21-9-5-2-6-18(21)14-24-22(28)17-12-10-16(11-13-17)15-27-23(29)19-7-3-4-8-20(19)25-26-27/h2-13H,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWOSADHFANSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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